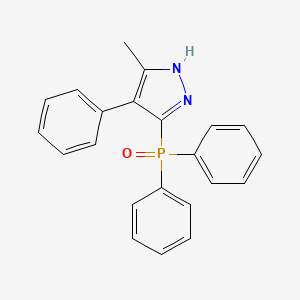![molecular formula C11H24N4O2 B14466114 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide CAS No. 69426-02-4](/img/structure/B14466114.png)
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and acetamide functionalities. Its versatility and reactivity make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with acetic anhydride to form N,N-dimethylacetamide. This intermediate is then reacted with 3-aminopropylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and cellular functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylacetamide: A simpler analog with similar functional groups but lacking the additional aminopropyl chain.
N,N-Dimethylformamide: Another related compound with a formamide group instead of the acetamide group.
N,N-Dimethylpropylamine: Contains a similar aminopropyl chain but lacks the acetamide functionality.
Uniqueness
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide is unique due to its combination of multiple dimethylamino groups and the presence of both acetamide and aminopropyl functionalities. This structural complexity provides it with distinct reactivity and a broad range of applications compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
69426-02-4 |
|---|---|
Molekularformel |
C11H24N4O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C11H24N4O2/c1-14(2)8-10(16)12-6-5-7-13-11(17)9-15(3)4/h5-9H2,1-4H3,(H,12,16)(H,13,17) |
InChI-Schlüssel |
MVUZOIYDHHRPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)NCCCNC(=O)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


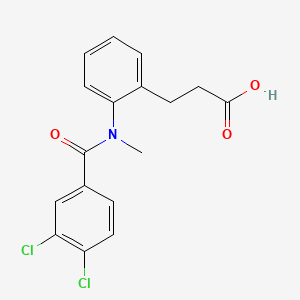
![N-Methyl-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14466034.png)
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
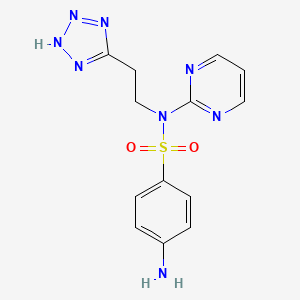
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)

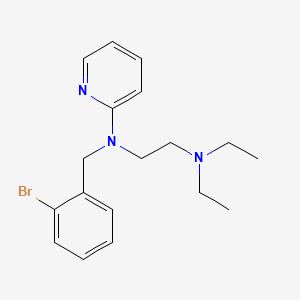
![Ethyl 4-[2-(1,3-dihydrazinyl-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoate](/img/structure/B14466073.png)
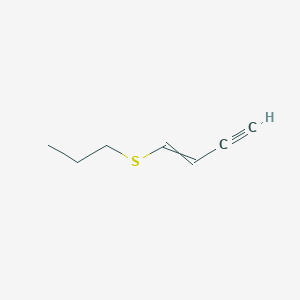
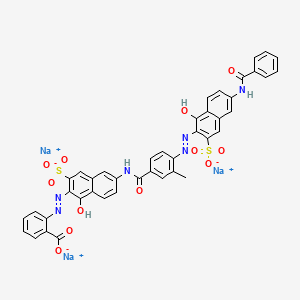
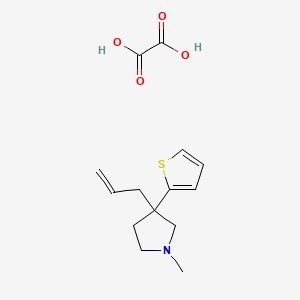
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
